

# In-Depth Technical Guide: 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf Salt)

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## Compound of Interest

Compound Name: 14:1 EPC  
trifluoromethanesulfonate

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CAS Number: 1246304-44-8 Synonyms: 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt), **14:1 EPC trifluoromethanesulfonate**

This technical guide provides a comprehensive overview of the properties and applications of the cationic lipid 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (trifluoromethanesulfonate salt), hereafter referred to as 14:1 EPC (Tf Salt). This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

## Chemical Properties and Structure

14:1 EPC (Tf Salt) is a synthetic, amphiphilic cationic lipid. Its structure consists of a glycerol backbone esterified with two myristoleic acid chains (a C14:1 monounsaturated fatty acid), a phosphocholine headgroup modified with an ethyl group, and a trifluoromethanesulfonate counterion. This combination of a hydrophobic tail and a positively charged hydrophilic headgroup allows for the formation of liposomes and other lipid nanoparticles.

Table 1: Physicochemical Properties of 14:1 EPC (Tf Salt)

Property	Value	Reference
CAS Number	1246304-44-8	[1][2][3]
Molecular Formula	C39H73F3NO11PS	[2][4]
Molecular Weight	852.03 g/mol	[2][4]
Synonyms	14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt)	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in organic solvents such as chloroform, methanol, and ethanol.	[1]
Storage	Recommended storage at -20°C in a dry and dark place.	[1][3][4]

## Core Applications in Research and Development

The primary application of 14:1 EPC (Tf Salt) is as a component of lipid-based delivery systems for therapeutic molecules, particularly nucleic acids for gene therapy applications.[5] Its cationic nature is crucial for these functions.

### Gene Delivery and Transfection

Cationic lipids like 14:1 EPC (Tf Salt) are integral to non-viral gene delivery systems. They are known to be biodegradable and exhibit low toxicity, making them attractive alternatives to viral vectors.[2][3] The positively charged headgroup of the lipid interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA), leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes.

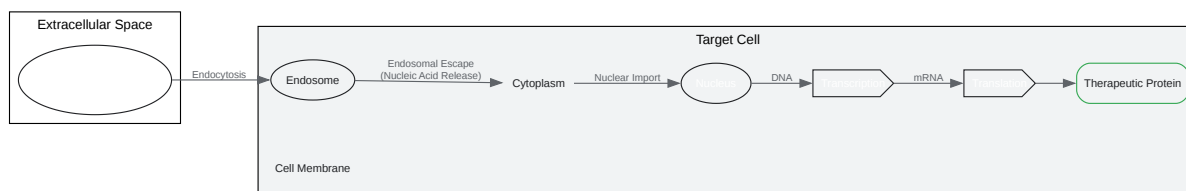
These lipoplexes are typically formulated with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance transfection efficiency. DOPE's fusogenic properties are thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.

## Antimicrobial Applications

Some sources suggest that 14:1 EPC (Tf Salt) may also possess antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes through the interaction of the cationic lipid headgroup with the negatively charged components of the bacterial or fungal cell wall. This leads to membrane destabilization and leakage of intracellular contents.

## Mechanism of Action in Gene Delivery: A Signaling Pathway Perspective

The delivery of genetic material into a target cell by a cationic lipid-based vector is a multi-step process. The following diagram illustrates the generally accepted pathway for lipoplex-mediated transfection.



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Caption: Generalized signaling pathway for cationic liposome-mediated gene delivery.

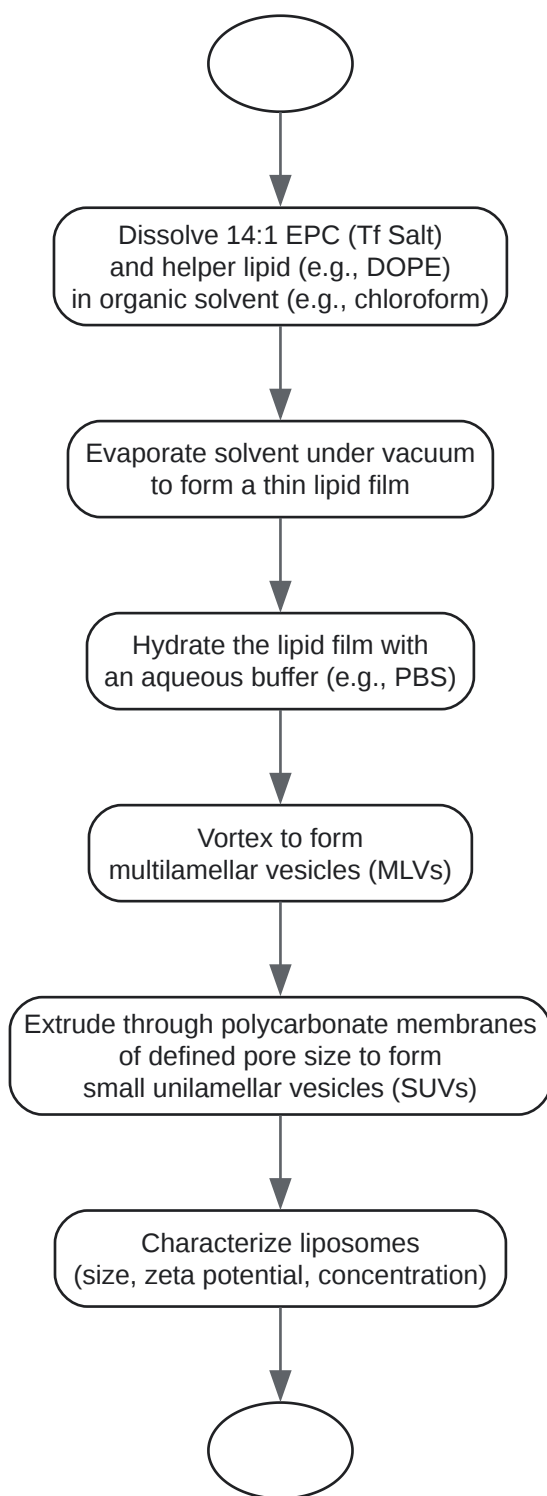
The process begins with the formation of the lipoplex, which then interacts with the cell surface and is internalized, most commonly through endocytosis. Once inside the endosome, the lipoplex must facilitate the release of its nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape. For DNA-based therapies, the genetic material must then be transported into the nucleus for transcription and subsequent translation into the desired protein.

## Experimental Protocols

While specific, validated protocols for 14:1 EPC (Tf Salt) are not readily available in published literature, the following sections outline general methodologies for the preparation of cationic liposomes and subsequent cell transfection. These should be considered as starting points for optimization.

### Liposome Formulation

A common method for preparing cationic liposomes is the thin-film hydration technique followed by extrusion.



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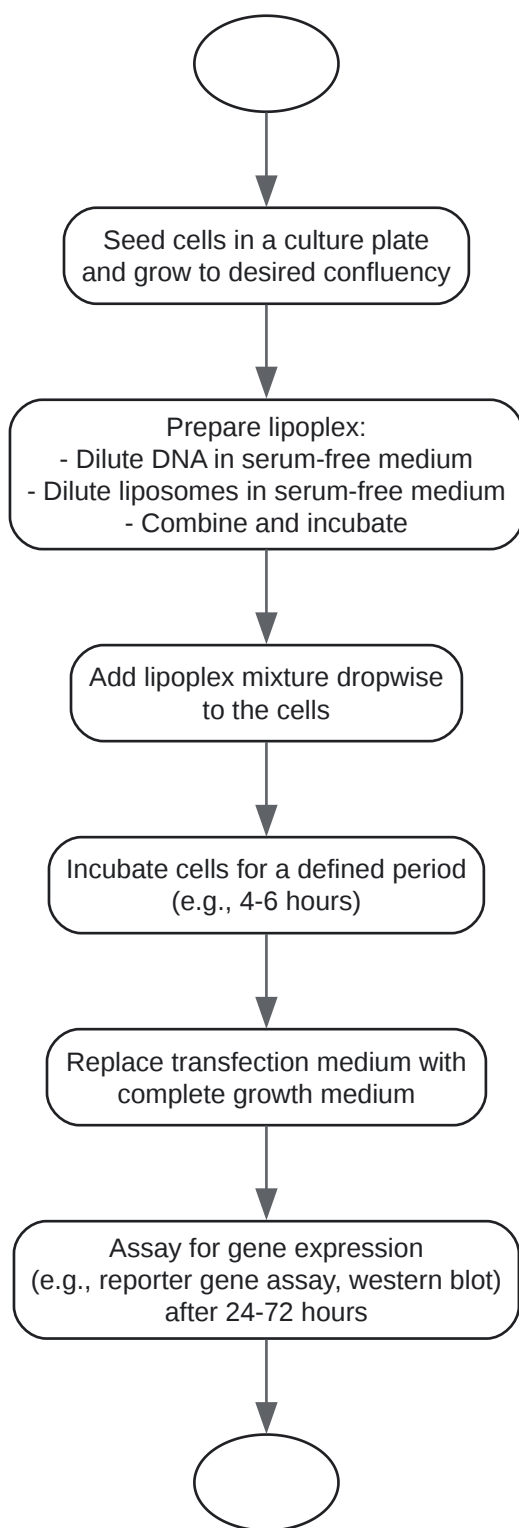
Caption: A typical workflow for the preparation of cationic liposomes.

Methodology:

- **Lipid Dissolution:** The cationic lipid (14:1 EPC (Tf Salt)) and any helper lipids are dissolved in a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
- **Film Formation:** The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) by gentle rotation. This process results in the formation of multilamellar vesicles (MLVs).
- **Size Reduction:** To obtain a more uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process yields small unilamellar vesicles (SUVs).
- **Characterization:** The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using techniques such as dynamic light scattering (DLS).

## In Vitro Transfection

The following is a generalized protocol for transfecting cultured mammalian cells with cationic liposome-DNA complexes.



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Caption: A standard workflow for in vitro cell transfection using cationic liposomes.

Methodology:

- **Cell Seeding:** Plate the target cells in a suitable culture vessel and allow them to reach the optimal confluency for transfection (typically 70-90%).
- **Lipoplex Formation:**
  - Dilute the nucleic acid (e.g., plasmid DNA) in a serum-free culture medium.
  - In a separate tube, dilute the cationic liposome suspension in a serum-free culture medium.
  - Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of lipid to nucleic acid is a critical parameter that must be optimized.
- **Transfection:** Add the lipoplex mixture to the cells.
- **Incubation:** Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
- **Medium Change:** After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
- **Analysis:** Culture the cells for an additional 24-72 hours before assaying for transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or western blotting).

## Data and Concluding Remarks

While 14:1 EPC (Tf Salt) is commercially available and positioned for use in drug and gene delivery, there is a notable absence of publicly available, peer-reviewed data quantifying its specific performance characteristics. Key metrics such as transfection efficiency in various cell lines, in vitro cytotoxicity (IC50 values), and in vivo pharmacokinetic and pharmacodynamic data are not readily found in the scientific literature.

Therefore, researchers and developers interested in utilizing 14:1 EPC (Tf Salt) are strongly encouraged to perform their own comprehensive characterization and optimization studies. The general protocols and mechanistic information provided in this guide, based on the broader



class of cationic lipids, should serve as a valuable starting point for such investigations. The biodegradability and reported low toxicity of ethylphosphocholine-based lipids make 14:1 EPC (Tf Salt) a promising candidate for further exploration in the development of next-generation delivery systems.

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## References

- 1. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of phospholipid composition on pharmacokinetics and biodistribution of epirubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Liposomal Chemophototherapy with Short Drug-Light Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
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